1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyrrole ring substituted with a 2,4,6-trimethylphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal in the presence of ammonium chloride and formaldehyde. The reaction mixture is refluxed, followed by the addition of phosphoric acid to facilitate the formation of the pyrrole ring. The product is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and pyrrole moiety may engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-trimethylphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-(2,4,6-trimethylphenyl)-ethanone: Contains a ketone group instead of an aldehyde group.
2,4,6-trimethylphenyl isocyanate: Features an isocyanate group instead of an aldehyde group.
Uniqueness
1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the pyrrole ring and the aldehyde functional group, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets and make it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
749917-14-4 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.